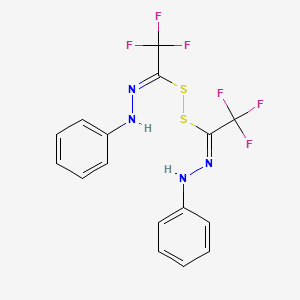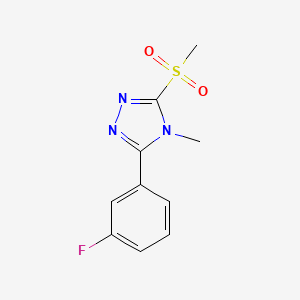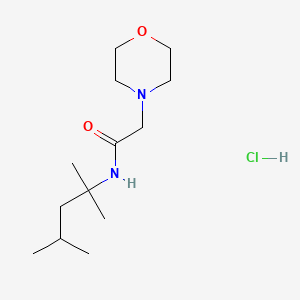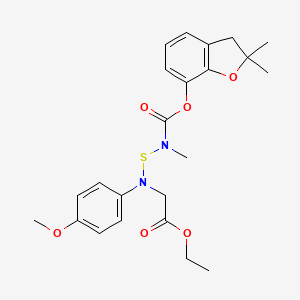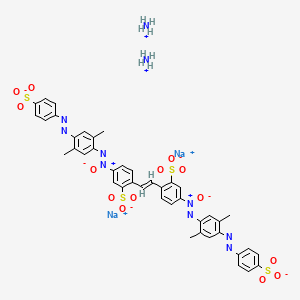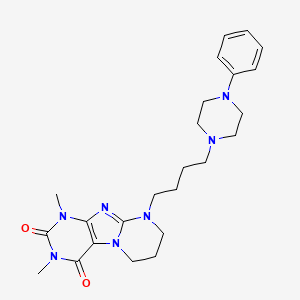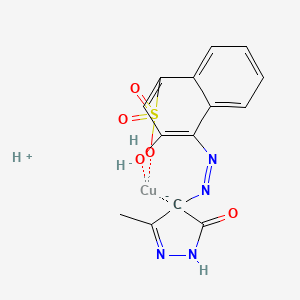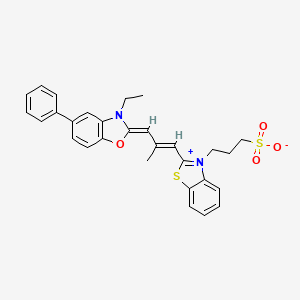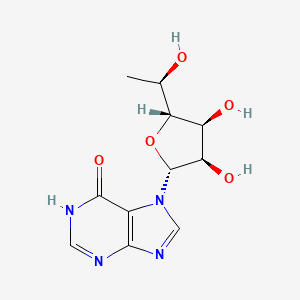
7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.25 g/mol It is a derivative of hypoxanthine, a naturally occurring purine derivative found in most human tissues and certain plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine typically involves the glycosylation of hypoxanthine with a suitable sugar donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar glycosylation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine involves its interaction with specific molecular targets and pathways. As a purine derivative, it can be incorporated into nucleic acids, potentially affecting DNA and RNA synthesis. This can lead to alterations in cellular processes such as replication and transcription. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with key enzymes and proteins involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(6-Deoxy-beta-D-glucopyranosyl)hypoxanthine
- 7-(6-Deoxy-beta-D-galactopyranosyl)hypoxanthine
- 7-(6-Deoxy-beta-D-mannopyranosyl)hypoxanthine
Uniqueness
7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is unique due to its specific sugar moiety, which can influence its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85421-85-8 |
|---|---|
Molekularformel |
C11H14N4O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-9-5(15)10(19)13-2-12-9/h2-4,6-8,11,16-18H,1H3,(H,12,13,19)/t4-,6+,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
DQHCWWAARZMHKW-RWONEVQGSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC=N3)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC=N3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



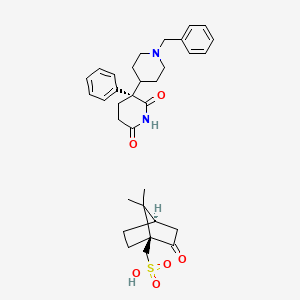
![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)
